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Abstract
Lercanidipine is a third-generation dihydropyridine calcium channel blocker widely used in the

management of hypertension. It is a chiral compound, and while marketed as a racemate, its

pharmacological activity resides predominantly in the (S)-enantiomer. The (R)-enantiomer is

reported to be significantly less active.[1] Understanding the distinct physicochemical

properties of each enantiomer is critical for formulation development, quality control, and

regulatory compliance. This technical guide provides a comprehensive overview of the core

physicochemical properties of (R)-Lercanidipine, focusing on its melting point, solubility, pKa,

lipophilicity, and polymorphic forms. Where data specific to the (R)-enantiomer is limited,

information for the racemic Lercanidipine hydrochloride is provided as a reference, as it is the

most commonly characterized form. Detailed experimental protocols and workflow diagrams

are included to support researchers in their analytical endeavors.

Chemical Identity
(R)-Lercanidipine is the (R)-enantiomer of 2-[(3,3-diphenylpropyl)(methyl)amino]-1,1-

dimethylethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[2] It

is typically used as the hydrochloride salt.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1674759?utm_src=pdf-interest
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4133658.htm
https://www.benchchem.com/product/b1674759?utm_src=pdf-body
https://www.benchchem.com/product/b1674759?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Lercanidipine.-_R
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674759?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-

methylpropan-2-yl] 3-O-methyl (4R)-2,6-

dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-

3,5-dicarboxylate[2]

CAS Number
185197-70-0 ((R)-enantiomer)[2][3]; 187731-34-

6 ((R)-Lercanidipine Hydrochloride)[4]

Molecular Formula C₃₆H₄₁N₃O₆[2]

Molar Mass 611.739 g·mol⁻¹[3]

Melting Point and Thermal Analysis
The melting point is a fundamental property for identifying and confirming the purity of a

crystalline solid. For polymorphic substances like Lercanidipine, different crystalline forms will

exhibit different melting points. The most specific data found for the (R)-enantiomer

hydrochloride salt indicates a melting point of 175-177°C.[4] Data for various forms of racemic

Lercanidipine hydrochloride are provided for comparison.

Form Melting Point (°C) Analytical Method

(R)-Lercanidipine

Hydrochloride
175-177[4] Not specified

Lercanidipine HCl (Form I) 197 - 201[3][5] DSC

Lercanidipine HCl (Form II) 207 - 211[3][5] DSC

Lercanidipine HCl (Crude Form

A)
150 - 152[5][6] DSC

Lercanidipine HCl (Crude Form

B)
131 - 135[5][6] DSC

Lercanidipine HCl (Crude Form

C)
186 - 192[5][6] DSC
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Experimental Protocol: Melting Point Determination by
DSC
Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with

thermal transitions as a function of temperature.

Sample Preparation: Accurately weigh 2-5 mg of the (R)-Lercanidipine sample into an

aluminum DSC pan.

Instrument Setup: Crimp the pan with a lid and place it in the DSC cell. An empty, sealed pan

is used as a reference.

Thermal Program: Heat the sample under a nitrogen purge (flow rate of 20-50 mL/min). A

typical heating rate is 10 °C/min over a temperature range, for instance, from 25 °C to 250

°C.

Data Analysis: The melting point is determined as the onset or peak of the endothermic

event on the resulting thermogram.

Solubility Profile
Lercanidipine is characterized by its high lipophilicity and poor aqueous solubility.[3][7] Its

solubility is highly pH-dependent, a critical factor for its absorption in the gastrointestinal tract.

[8] The data presented below is for racemic Lercanidipine hydrochloride, as specific solubility

data for the (R)-enantiomer is not readily available in the cited literature.
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Solvent/Medium Temperature (°C) Solubility (µg/mL)

Water 21 5[9]

Water 37 15[7]

0.1 N HCl (pH ~1.2) 21 20[9]

0.1 N HCl (pH ~1.2) 37 82.35 - 123[7][8]

Acetate Buffer (pH 4.5) 37 49.43[8]

Phosphate Buffer (pH 6.8) 21 < 5[9]

Phosphate Buffer (pH 6.8) 37 3.29 - 9.85[7][8]

Ethanol Ambient ~2,000[10]

DMSO Ambient ~15,000[10]

Dimethylformamide (DMF) Ambient ~25,000[10]

Methanol Ambient Readily Soluble[3]

Chloroform Ambient Readily Soluble[3]

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)
This method, based on the principles described by Higuchi and Connors, is used to determine

the equilibrium solubility of a compound.[9]

Sample Preparation: Add an excess amount of (R)-Lercanidipine HCl to screw-capped vials

containing a known volume (e.g., 20 mL) of the desired solvent or buffer.

Equilibration: Agitate the vials in an orbital shaker or on an electromagnetic stirrer at a

constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to

ensure equilibrium is reached.[8][9]

Sample Processing: After equilibration, allow the suspensions to settle. Withdraw an aliquot

and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

[7][8]
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Quantification: Dilute the filtered solution as necessary with the solvent/buffer. Analyze the

concentration of the dissolved drug using a validated analytical method, such as UV-Vis

spectrophotometry at the wavelength of maximum absorbance (λmax), which for

Lercanidipine HCl is typically around 236-241.5 nm.[8][9]

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

All experiments should be performed in triplicate.[9]

Experimental Workflow: Solubility Determination

Add excess (R)-Lercanidipine
to solvent

Agitate at constant T
for 24-48 hours

Equilibration

Filter sample through
0.45 µm membrane

Separation

Dilute filtrate if necessary

Analyze concentration
by UV-Vis Spectrophotometry

Quantification

Calculate Solubility
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Workflow for Shake-Flask Solubility Measurement.

Dissociation Constant (pKa)
The pKa value is essential for predicting the ionization state of a drug at different physiological

pH values, which in turn influences its solubility, absorption, and distribution. Lercanidipine HCl

has one basic center. The experimentally determined pKa is reported to be 6.83.[8]

Property Value Method

pKa 6.83[8]
Liquid Chromatography (LC-

DAD)[11]

pKa (Predicted) 8.66[1] Computational

Experimental Protocol: pKa Determination by LC-DAD
This method relies on the relationship between the retention factor (k) of an ionizable

compound and the pH of the mobile phase.[11]

System Setup: Use a reverse-phase HPLC system with a suitable column (e.g., C18) and a

diode-array detector (DAD).

Mobile Phase Preparation: Prepare a series of mobile phases consisting of an organic

modifier (e.g., methanol) and aqueous buffer, with the pH of the aqueous component

adjusted to span a range around the expected pKa (e.g., pH 2.5 to 8.0).

Chromatographic Runs: Inject a standard solution of (R)-Lercanidipine onto the column

using each mobile phase composition. Record the retention time (t_R) for each run. Also,

determine the column dead time (t_0) using a non-retained compound.

Data Analysis:

Calculate the retention factor for each pH: k = (t_R - t_0) / t_0.

Plot the retention factor (k) or log(k) against the mobile phase pH.
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Fit the data to a sigmoidal curve. The pKa corresponds to the pH value at the inflection

point of the curve.

Lipophilicity (Log P)
Lipophilicity is a key determinant of a drug's pharmacokinetic properties, including its

absorption, distribution, and duration of action. Lercanidipine is known to be highly lipophilic,

which contributes to its long duration of action as it partitions into lipid membranes.[3][12] The

partition coefficient (Log P) is a measure of this property.

Property Value Method

Log P 6.4[9] Not specified

XLogP3 6.9[2][13] Computational

Polymorphism and Crystalline Structure
Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Different

polymorphs can have different physicochemical properties, including solubility and melting

point, which can impact bioavailability.[9] Lercanidipine hydrochloride is known to exhibit

polymorphism.[14] Characterization is primarily performed using Powder X-ray Diffraction

(PXRD).

Polymorphic Form Characteristic 2θ Angles (°)[5]

Form I 5.4, 14.2, 18.6, 21.7, 21.9, 22.8

Form II 9.5, 14.7, 16.1, 19.1, 20.8, 23.4, 23.6, 24.8, 25.2

Experimental Protocol: Polymorph Characterization by
PXRD
Powder X-ray Diffraction (PXRD) is a primary technique for identifying crystalline phases.

Sample Preparation: Gently grind the (R)-Lercanidipine sample to a fine powder and pack it

into a sample holder.
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Instrument Setup: Place the sample in a powder X-ray diffractometer equipped with a CuKα

radiation source (λ = 1.54 Å).

Data Acquisition: Scan the sample over a defined range of 2θ angles, for example, from 4° to

60°, with a specific step size and measuring time per step.[9]

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ angle, serves as

a fingerprint for the crystalline form. The peak positions and relative intensities are compared

to reference patterns to identify the polymorph.

Logical Workflow: Polymorph Characterization
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Melting Point
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Workflow for Polymorph Identification.

Mechanism of Action
(R)-Lercanidipine, like other dihydropyridines, exerts its antihypertensive effect by blocking the

influx of calcium ions through L-type calcium channels located in the vascular smooth muscle
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cells.[3] This inhibition of calcium entry leads to smooth muscle relaxation, resulting in

peripheral vasodilation and a subsequent reduction in blood pressure.[15]

Signaling Pathway: Mechanism of Action

(R)-Lercanidipine
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(Vascular Smooth Muscle)
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Reduced Ca²⁺ Influx

Smooth Muscle Relaxation

Peripheral Vasodilation

Decreased Blood Pressure
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Mechanism of Action for (R)-Lercanidipine.

Conclusion
This technical guide has detailed the core physicochemical properties of (R)-Lercanidipine,

emphasizing its distinct melting point, pH-dependent solubility, high lipophilicity, and potential
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for polymorphism. The provided experimental protocols and workflows offer a practical

framework for researchers engaged in the analysis and development of this compound. A

thorough understanding of these characteristics is paramount for ensuring the development of

stable, effective, and safe pharmaceutical products containing (R)-Lercanidipine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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